REACTION_CXSMILES
|
[C:1]1([C:7]2[N:12]=[C:11]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[N:10]=[C:9](Cl)[N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl.[C:21]1([CH:28]=[CH:27][CH:26]=[C:24]([OH:25])[CH:23]=1)[OH:22].C[O-].[Na+]>C1S(=O)(=O)CCC1.CO.C1(C)C(C)=CC=CC=1>[C:1]1([C:7]2[N:12]=[C:11]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[N:10]=[C:9]([C:26]3[CH:27]=[CH:28][C:21]([OH:22])=[CH:23][C:24]=3[OH:25])[N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:3.4|
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
88.2 g
|
Type
|
reactant
|
Smiles
|
C1(O)=CC(O)=CC=C1
|
Name
|
|
Quantity
|
60 g
|
Type
|
solvent
|
Smiles
|
C1CCCS1(=O)=O
|
Name
|
Sodium methoxide
|
Quantity
|
41.3 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
55.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=NC(=NC(=N1)C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
60 g
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
118 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at 80° C. for six hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 500 mL three-necked, round-bottomed flask equipped with a mechanical stirrer
|
Type
|
ADDITION
|
Details
|
is charged to the system
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled to 80° C.
|
Type
|
WAIT
|
Details
|
for one hour at 100° C
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
is reduced to 60° C.
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
STIRRING
|
Details
|
is stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The solids are collected by vacuum filtration
|
Type
|
WASH
|
Details
|
are washed with methanol and water
|
Type
|
CUSTOM
|
Details
|
After drying
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=NC(=NC(=N1)C1=CC=CC=C1)C1=C(C=C(C=C1)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |